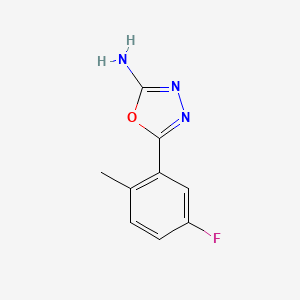

5-(5-Fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine

描述

5-(5-Fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-fluoro-2-methylphenyl group at the 5-position and an amine group at the 2-position. These compounds are synthesized via cyclization of semicarbazides or through photocatalytic methods . The 1,3,4-oxadiazole scaffold is notable for its hydrogen-bonding capabilities, which are critical in enzyme inhibition (e.g., GSK-3β and COT kinase) .

属性

IUPAC Name |

5-(5-fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYADMHIGMTXZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclodehydration of Hydrazide Precursors

One of the most common and classical synthetic routes to 1,3,4-oxadiazoles involves the dehydrative cyclization of hydrazide intermediates derived from the corresponding carboxylic acids.

- Starting Materials: The synthesis begins with 5-fluoro-2-methylbenzoic acid or its ester derivatives, which are converted into hydrazides by reaction with hydrazine hydrate.

- Cyclization Agents: The hydrazides are then subjected to cyclodehydration using dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid (PPA). Milder cyclodehydrating agents like carbonyldiimidazole (CDI), Burgess reagent, triflic anhydride, or triphenylphosphine can also be employed.

- Reaction Conditions: Typically, the reaction is carried out under reflux conditions in solvents like ethanol or acetic acid for several hours to promote ring closure forming the 1,3,4-oxadiazole ring.

- Outcome: This method affords 5-(5-fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine with good yields and purity after recrystallization or chromatographic purification.

Table 1: Cyclodehydration Method Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrazide formation | 5-Fluoro-2-methylbenzoic acid + hydrazine hydrate, reflux in ethanol | Forms hydrazide intermediate |

| Cyclodehydration | POCl3 or SOCl2 or CDI, reflux 4–8 h | Promotes oxadiazole ring formation |

| Purification | Recrystallization or column chromatography | Yields pure this compound |

This approach is supported by studies on related oxadiazole derivatives, where the cyclodehydration of N,N-diacylhydrazines was successfully employed with various dehydrating agents to synthesize substituted 1,3,4-oxadiazoles.

One-Pot Synthesis via Multi-Component Reactions

Recent advances have introduced streamlined one-pot methods that combine the formation of the oxadiazole ring with amination steps, improving efficiency and reducing purification steps.

- Procedure: A typical one-pot synthesis involves reacting 5-fluoro-2-methylbenzoic acid with reagents such as triethyl orthoacetate or triethyl orthobenzoate to form an intermediate oxadiazole ester under reflux.

- Amination Step: The intermediate is then treated with an amination agent like O-benzoyl hydroxylamine, triphenylphosphine, and lithium tert-butoxide in the presence of copper catalysts under mild heating (around 40 °C) to introduce the amino group at the 2-position of the oxadiazole ring.

- Purification: The crude product is purified by flash column chromatography and preparative thin-layer chromatography when necessary.

- Advantages: This method provides a high degree of functional group tolerance, good yields (~80-90%), and avoids isolation of unstable intermediates.

Table 2: One-Pot Synthesis Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxadiazole formation | 5-Fluoro-2-methylbenzoic acid + triethyl orthoacetate, reflux 24 h | Forms oxadiazole intermediate |

| Amination | O-benzoyl hydroxylamine, triphenylphosphine, lithium tert-butoxide, Cu(II) acetate, 40 °C, 18 h | Amination at 2-position of oxadiazole |

| Purification | Flash column chromatography + preparative TLC | Yields pure this compound |

This methodology is adapted from a general procedure for 2-amino-5-substituted 1,3,4-oxadiazoles and has been demonstrated to be effective for various substituted aryl groups.

Reflux of Isonicotinic Acid Hydrazide with Triethyl Orthoesters

Another approach involves refluxing isonicotinic acid hydrazide derivatives with triethyl orthoesters, followed by purification steps.

- Synthesis: For example, refluxing isonicotinic acid hydrazide with triethyl orthoacetate or triethyl orthobenzoate for 24 hours leads to the formation of substituted 1,3,4-oxadiazole derivatives.

- Isolation: Excess triethyl orthoester is removed under reduced pressure, and the solid residue is washed and recrystallized from ethanol.

- Yields: This method yields crystalline oxadiazole derivatives in good to excellent yields (around 80-90%).

- Applicability: While this method was demonstrated for 5-methyl and 5-phenyl substituted oxadiazoles, it can be adapted for fluoro and methyl substituted phenyl rings by using the corresponding acid hydrazides.

Table 3: Reflux Method Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reflux | Isonicotinic acid hydrazide + triethyl orthoacetate, reflux 24 h | Formation of oxadiazole intermediate |

| Workup | Distillation of excess orthoester, washing, recrystallization | Yields crystalline product |

| Yield | 80-90% | High yield and purity |

Summary of Preparation Methods

| Method | Key Steps | Advantages | Typical Yield (%) |

|---|---|---|---|

| Cyclodehydration of Hydrazides | Hydrazide formation + POCl3 or CDI cyclization | Established, straightforward, scalable | 70–85 |

| One-Pot Multi-Component | Triethyl orthoester + amination with Cu catalyst | Efficient, fewer steps, good functional group tolerance | 80–90 |

| Reflux with Triethyl Orthoesters | Reflux hydrazide with orthoester, recrystallization | Simple, good yield, suitable for derivatives | 80–90 |

Research Findings and Notes

- The choice of dehydrating agent significantly affects reaction time and yield. Milder agents like CDI offer better selectivity and fewer side reactions.

- One-pot methods reduce purification steps and are more environmentally friendly due to fewer solvents and reagents.

- Microwave-assisted synthesis has also been reported for related oxadiazole derivatives, offering reduced reaction times and comparable yields, although specific data for the fluoro-methylphenyl derivative is limited.

- Purification techniques such as flash column chromatography and preparative thin-layer chromatography are critical for isolating high-purity products, especially in one-pot syntheses.

化学反应分析

Types of Reactions

5-(5-Fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit antimicrobial properties, making compounds like 5-(5-Fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine promising candidates for developing new antibiotics. For instance, studies have demonstrated that modifications in the oxadiazole ring can enhance antibacterial activity against resistant strains of bacteria.

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro. For example, a study involving various cancer cell lines reported that derivatives of 1,3,4-oxadiazoles possess significant cytotoxic effects, suggesting that this compound could be further explored for its therapeutic potential in oncology.

Materials Science

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Compounds like this compound can serve as monomers or cross-linking agents in the synthesis of high-performance polymers.

Fluorescent Materials

Oxadiazole derivatives are also known for their fluorescent properties. Research has focused on their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties conferred by the fluorinated phenyl group enhance the luminescence efficiency of the materials.

Biological Studies

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific enzymes involved in various biological pathways. For example, its potential to inhibit certain kinases could make it a target for drug development aimed at treating diseases linked to aberrant kinase activity.

Cell Signaling Pathways

Research into the effects of this compound on cell signaling pathways has revealed its ability to modulate key pathways involved in inflammation and apoptosis. This modulation suggests potential applications in treating inflammatory diseases and conditions characterized by uncontrolled cell growth.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This study underscores the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives demonstrated that treatment with this compound significantly reduced cell viability in breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

作用机制

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence melting points, solubility, and reactivity. For example:

Key Insights :

- Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂): Enhance hydrogen-bond acceptor capacity, improving interactions with biological targets .

- Steric Effects : The 2-methyl group in the target compound may reduce rotational freedom, stabilizing binding to enzyme pockets compared to para-substituted analogs .

Enzyme Inhibition

- GSK-3β Inhibition : The oxadiazol-2-amine moiety forms hydrogen bonds with Tyr134 and Val135 in GSK-3β’s ATP-binding pocket. Nitro-substituted derivatives exhibit strong binding due to enhanced polarity .

- COT Kinase Inhibition: Compounds like 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (compound 2) show nanomolar inhibitory activity, highlighting the role of aromatic substituents in targeting kinases .

Anticancer Activity

- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-oxadiazol-2-amine: Demonstrates potent activity against leukemia (K-562) and melanoma (MDA-MB-435) cell lines (GP values: 18.22–46.82) .

- Comparison with Target : The target’s 5-fluoro-2-methylphenyl group may offer unique interactions with cancer cell receptors, balancing electron withdrawal (fluoro) and steric bulk (methyl).

Antimicrobial and Antioxidant Activity

- 5-(2-Methylindol-3-yl)-oxadiazol-2-amine Derivatives: Exhibit notable antimicrobial activity against Staphylococcus aureus and antioxidant properties .

生物活性

5-(5-Fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications in various fields, including oncology and antimicrobial therapies.

Molecular Formula: C9H8FN3O

Molecular Weight: 193.18 g/mol

CAS Number: 1342742-34-0

The chemical structure of this compound features a fluorinated phenyl group attached to an oxadiazole ring, which is known for its bioactivity.

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor properties. A study demonstrated that various synthesized oxadiazole compounds, including derivatives of this compound, showed antiproliferative activity against human cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing promising results for further development as anticancer agents .

Antimicrobial Activity

In vitro studies have shown that oxadiazole derivatives possess notable antimicrobial properties. The compound was tested against Gram-positive and Gram-negative bacteria and exhibited significant antibacterial activity. For instance, compounds with similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like fluorine enhances the biological activity of oxadiazole derivatives. A structure–activity relationship study indicated that modifications to the oxadiazole ring could lead to improved potency against various biological targets .

Case Studies

- Antitumor Efficacy : In a study involving the synthesis of several oxadiazole derivatives, it was found that compounds with a fluorine atom in the para position relative to the amine group exhibited superior antitumor activity compared to their non-fluorinated counterparts. This suggests that fluorination plays a critical role in enhancing biological efficacy .

- Antimicrobial Screening : A series of oxadiazole derivatives were evaluated for their antimicrobial properties using standard protocols against multiple bacterial strains. The results indicated that certain substitutions on the oxadiazole ring significantly increased their effectiveness against resistant strains .

Summary of Biological Activities

常见问题

Q. What synthetic methodologies are commonly employed to prepare 5-(5-Fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclization of acylthiosemicarbazide precursors. For example:

- Step 1: React 5-fluoro-2-methylbenzoic acid hydrazide with phenyl isothiocyanate to form a thiosemicarbazide intermediate.

- Step 2: Cyclize the intermediate using a weak acid/base catalyst (e.g., manganese(II) acetate) under reflux conditions to form the oxadiazole ring via elimination of H2S .

- Optimization: Reaction temperature (80–100°C), solvent (ethanol/methanol), and catalyst stoichiometry are critical for yield and purity. Confirm completion via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR: Identify NH2 protons (~5.0–6.0 ppm) and aromatic protons (6.5–8.0 ppm). Confirm oxadiazole C=N peaks at ~160–165 ppm in 13C-NMR .

- FTIR: Detect N–H stretching (3300–3400 cm<sup>−1</sup>), C=N (1520–1570 cm<sup>−1</sup>), and C–O–C (1200–1250 cm<sup>−1</sup>) .

- Mass Spectrometry: Molecular ion peaks ([M+H]<sup>+</sup>) and fragmentation patterns validate the structure .

- Elemental Analysis: Ensure ≤0.4% deviation from theoretical C, H, N values .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

Methodological Answer:

- Disk Diffusion Assay: Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using Mueller-Hinton agar. Measure inhibition zones (mm) and compare to standard antibiotics (e.g., ciprofloxacin) .

- MIC Determination: Use broth microdilution (concentration range: 1–256 µg/mL) to calculate minimum inhibitory concentrations .

- Controls: Include solvent-only and growth controls to rule out false positives .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase or viral proteases). Focus on hydrogen bonds (N–H⋯O/N) and π-π stacking interactions with aromatic residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- SAR Insights: Modify substituents (e.g., fluoro/methyl groups) to enhance hydrophobic interactions or reduce steric hindrance .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Variability: Cross-validate using multiple methods (e.g., disk diffusion vs. microdilution for antimicrobial activity) .

- Structural Confirmation: Re-analyze compound purity via HPLC and XRD to exclude degradation products or polymorphic forms .

- Meta-Analysis: Compare data with structurally analogous compounds (e.g., 5-phenyl-1,3,4-oxadiazol-2-amine derivatives) to identify trends in substituent effects .

Q. How is X-ray crystallography applied to determine the molecular packing and intermolecular interactions of this compound?

Methodological Answer:

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Methodological Answer:

- Catalyst Screening: Compare Mn(OAc)2, ZnCl2, and H2SO4 for cyclization efficiency. Mn(OAc)2 offers milder conditions (yield: 75–85%) .

- Solvent Effects: Use ethanol/water mixtures to improve solubility of intermediates and reduce byproducts .

- Workflow: Implement inline FTIR for real-time reaction monitoring. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。